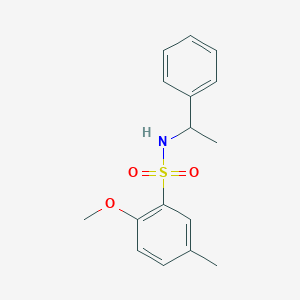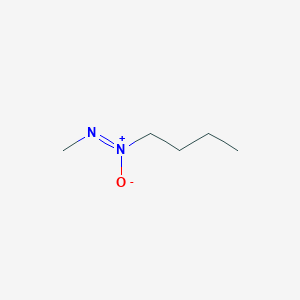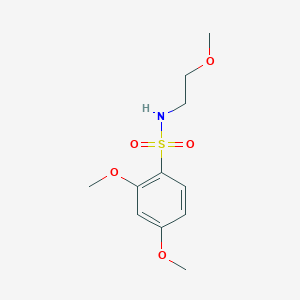
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane, also known as CEBS, is a chemical compound that belongs to the class of sulfonyl azepanes. It is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. CEBS has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane exerts its inhibitory activity against carbonic anhydrase by binding to the active site of the enzyme. The sulfonyl group of this compound forms a covalent bond with the zinc ion in the active site, thereby blocking the catalytic activity of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, resulting in a shift in the pH balance of the affected tissues or organs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been shown to reduce intraocular pressure, making it a potential treatment for glaucoma. In addition, this compound has been investigated for its potential applications in the treatment of cancer, as carbonic anhydrase inhibitors have been shown to inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane has several advantages as a tool for scientific research. It is a potent and selective inhibitor of carbonic anhydrase, making it a valuable tool for the study of carbonic anhydrase function in various physiological and pathological conditions. It is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It has been shown to have low solubility in aqueous solutions, which can limit its effectiveness in certain experimental conditions. In addition, the covalent binding of this compound to the active site of carbonic anhydrase can make it difficult to remove from the enzyme, which can limit its use in certain experimental designs.
Future Directions
There are several future directions for the study of 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane and its potential applications in scientific research. One area of interest is the development of novel carbonic anhydrase inhibitors based on the structure of this compound. This could lead to the development of more potent and selective inhibitors with improved pharmacological properties.
Another area of interest is the investigation of the role of carbonic anhydrase in various physiological and pathological conditions. This compound can be used as a tool to study the effects of carbonic anhydrase inhibition in various tissues and organs, which could lead to a better understanding of the role of this enzyme in disease processes.
Finally, this compound could be investigated for its potential applications in drug development. Carbonic anhydrase inhibitors have been shown to have potential applications in the treatment of various diseases, including glaucoma, cancer, and epilepsy. This compound could be further studied to determine its potential as a drug candidate for these and other diseases.
Synthesis Methods
The synthesis of 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with azepane in the presence of a base catalyst. The resulting product is purified by recrystallization to obtain pure this compound.
Scientific Research Applications
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane has been widely used in scientific research for its potent inhibitory activity against carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a critical role in the regulation of acid-base balance in the body. It is involved in the production of bicarbonate ions, which are essential for the maintenance of pH balance in various tissues and organs. This compound has been shown to inhibit carbonic anhydrase activity in vitro and in vivo, making it a valuable tool for the study of carbonic anhydrase function in various physiological and pathological conditions.
properties
Molecular Formula |
C14H20ClNO3S |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
1-(4-chloro-3-ethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H20ClNO3S/c1-2-19-14-11-12(7-8-13(14)15)20(17,18)16-9-5-3-4-6-10-16/h7-8,11H,2-6,9-10H2,1H3 |
InChI Key |
CUXOMJIZQBOLSR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)




![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)
![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)





